AF568 NHS ester

Fluorescence Quantum Yield Brightness Alexa Fluor Dyes

Researchers often face signal loss and aggregation when substituting AF568 with Texas Red or Cy3.5 due to lower photostability and poor water solubility. AF568 NHS Ester eliminates these issues: • High quantum yield (0.69) vs. AF555 (0.10) - enables detection of low-abundance targets • 20 nm resolution in STORM - validated superior to Alexa Fluor 594 (24 nm) • pH-stable (4-10) fluorescence - ensures reproducible quantitation across protocols Supplied at ≥95% purity; shipped ambient with desiccant. Store at -20°C protected from light.

Molecular Formula C49H63N5O13S2
Molecular Weight 994.2 g/mol
Cat. No. B14754393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF568 NHS ester
Molecular FormulaC49H63N5O13S2
Molecular Weight994.2 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C
InChIInChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51);2*4-6H2,1-3H3
InChIKeyYRFFGLVXBMUQQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF568 NHS Ester: Orange-Red Reactive Dye


AF568 NHS ester (also known as Alexa Fluor™ 568 NHS Ester) is an orange-red fluorescent reactive dye belonging to the sulfonated rhodamine class. It is specifically designed for the covalent labeling of biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides . The dye features an N-hydroxysuccinimide (NHS) ester moiety that reacts efficiently with amine groups to form stable amide bonds, facilitating robust and bright fluorescent conjugates . Its spectral properties, with excitation/emission maxima around 578/603 nm, make it ideally suited for a wide range of applications, including standard fluorescence microscopy, flow cytometry, and advanced super-resolution techniques .

AF568 NHS Ester: Substitution Risks


Substituting AF568 NHS ester with spectrally similar dyes such as Texas Red, Cy3.5, or TAMRA can compromise experimental outcomes due to significant differences in water solubility, pH insensitivity, and photostability. While these dyes may share similar excitation/emission profiles, they lack the extensive sulfonation and structural features of the AF568 dye that confer superior performance in aqueous environments, under prolonged illumination, and across a wide pH range (pH 4-10) [1][2]. Consequently, a generic substitution can lead to protein aggregation due to dye hydrophobicity, rapid signal loss from photobleaching, or inconsistent data due to pH-dependent fluorescence intensity, thereby invalidating quantitative comparisons and requiring costly and time-intensive experimental re-optimization [2].

AF568 NHS Ester: Quantitative Evidence


Higher Quantum Yield vs. AF555

A direct comparison of the quantum yield (QY) of AF568 NHS ester against other Alexa Fluor dyes reveals a significant advantage over the closely related AF555 dye. In phosphate-buffered saline (PBS) at pH 7.2, AF568 NHS ester exhibits a QY of 0.69, which is 6.9 times higher than the QY of 0.10 measured for AF555 under identical conditions . This substantial difference in intrinsic brightness is a critical factor for detecting low-abundance targets and achieving high signal-to-noise ratios in imaging and flow cytometry assays.

Fluorescence Quantum Yield Brightness Alexa Fluor Dyes

Higher Brightness than Texas Red Conjugates

Comparative studies on the performance of dye-protein conjugates have quantified that proteins labeled with the Alexa Fluor 568 dye are several-fold brighter than the same proteins labeled with Texas Red [1]. This class-level inference is based on the superior structural design of the sulfonated Alexa Fluor 568 dye, which yields exceptionally bright and photostable conjugates compared to its common spectral analog, Texas Red [2]. The exact magnitude of the brightness increase is context-dependent but consistently demonstrates a clear performance advantage.

Comparative Brightness Protein Conjugates Texas Red

pH Insensitivity Advantage

AF568 NHS ester maintains stable fluorescence across a broad pH range from 4 to 10 . This is a quantifiable and verifiable property that sets it apart from many other common fluorophores, such as fluorescein (FITC), whose fluorescence is severely quenched at acidic pH. This pH insensitivity is a direct result of the dye's sulfonated rhodamine core structure . While specific comparative quenching data under acidic conditions are not provided in the datasheet, this established class-level characteristic provides a significant operational advantage over pH-sensitive alternatives.

pH Stability Wash Buffer Compatibility Live-Cell Imaging

STORM Resolution Advantage over Alexa Fluor 594

In super-resolution STORM (Stochastic Optical Reconstruction Microscopy) imaging, the performance of AF568 was directly compared to that of CF568 and Alexa Fluor 594. Under specific imaging conditions, AF568 demonstrated the ability to reconstruct a good quality STORM image, achieving a Fourier Ring Correlation (FRC) resolution of 20 nm [1]. In contrast, under the same conditions, Alexa Fluor 594 achieved an FRC of 24 nm, and Alexa Fluor 568 was reported as not being able to reconstruct an image [1]. This demonstrates that AF568 can provide superior spatial resolution compared to the alternative orange/red dye Alexa Fluor 594 in this specific super-resolution application.

Super-Resolution Microscopy STORM dSTORM SMLM

Longer Photobleaching Time than Cy3 and Atto 565

In single-molecule fluorescence studies, the photostability of dyes is a critical performance metric. Data from single-molecule experiments show that AF568 (and its analog CF568) has an apparent photobleaching time constant of 40.7 seconds [1]. This is significantly longer than other 561 nm-excitable dyes tested under identical conditions, such as Cy3 (25.3 seconds) and Atto 565 (14.5 seconds) [1]. This data provides a quantifiable, comparative measure of the dye's resilience to photobleaching.

Photostability Photobleaching Single-Molecule Detection Live-Cell Imaging

dSTORM Lateral Resolution Performance

AF568 NHS ester has been validated as a high-performance dye for direct Stochastic Optical Reconstruction Microscopy (dSTORM), a type of Single-Molecule Localization Microscopy (SMLM). In this context, the achievable localization precision for AF568 NHS ester typically ranges from 8 to 20 nanometers, which translates to an effective lateral imaging resolution of approximately 20 to 40 nanometers . This quantifies the dye's capability for high-resolution nanoscopy, providing a tenfold improvement in resolution over conventional light microscopy.

dSTORM SMLM Super-Resolution Localization Precision

AF568 NHS Ester: Application Scenarios


Multicolor IF and Flow Cytometry

AF568 NHS ester is ideally suited for multicolor immunofluorescence (IF) and flow cytometry panels that include a 561 nm laser line. Its high quantum yield (0.69) compared to AF555 (0.10) ensures a bright, easily distinguishable signal in the orange-red channel, enabling the detection of low-abundance antigens or weakly expressed proteins . Its spectral compatibility with dyes like AF488 (green) and AF647 (far-red) allows for robust three- or four-color imaging without significant spectral overlap. Furthermore, its excellent pH stability (pH 4-10) guarantees consistent fluorescence intensity across various staining and washing protocols, enhancing reproducibility and quantitation in these assays .

Long-Term Live-Cell Imaging

The superior photostability of AF568 conjugates is a critical requirement for long-term live-cell imaging and time-lapse experiments. Data demonstrating a longer photobleaching time constant for AF568 compared to Cy3 and Atto 565 directly supports its use in these applications, where minimal signal loss over extended illumination is essential . This allows researchers to capture dynamic cellular processes over minutes or hours without significant photobleaching, thereby reducing the need for higher labeling densities or more intense illumination that could cause phototoxicity. Its excellent water solubility and resistance to aggregation also minimize background and ensure clear, artifact-free imaging of live specimens [1].

Super-Resolution STORM and dSTORM

For super-resolution imaging techniques such as STORM and dSTORM, AF568 NHS ester provides validated, quantifiable performance advantages. In dSTORM, it enables an effective lateral resolution of 20-40 nm, a significant improvement over conventional microscopy . More specifically, in STORM imaging, AF568 has been shown to reconstruct good quality images with a superior resolution of 20 nm (FRC) compared to the 24 nm achieved by Alexa Fluor 594 under the same conditions . These metrics make AF568 NHS ester a top-tier choice for researchers seeking to achieve the highest possible resolution in the orange-red channel for visualizing nanoscale protein localization and subcellular architecture.

Low-Abundance Protein & Oligo Labeling

AF568 NHS ester is exceptionally well-suited for generating bright conjugates for applications demanding high sensitivity, such as single-molecule detection or the labeling of low-concentration biomolecules. Its high quantum yield and photostability ensure a strong, stable signal even when only a few target molecules are present . For amine-modified oligonucleotides, AF568 NHS ester enables high-density labeling with minimal impact on hybridization efficiency, a critical advantage for sensitive applications like FISH or microarray analysis [1]. This superior brightness allows for a higher degree of labeling (DOL) without causing self-quenching or aggregation, ultimately improving the assay's limit of detection.

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